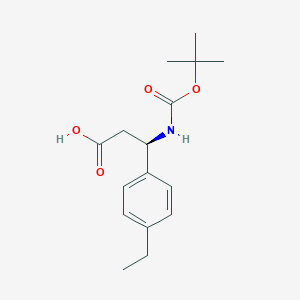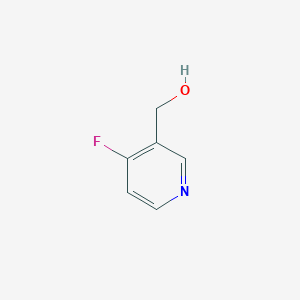
(4-Fluoropyridin-3-yl)methanol
Übersicht
Beschreibung
“(4-Fluoropyridin-3-yl)methanol” is a chemical compound that has gained significant interest in scientific research due to its diverse range of properties, potential applications, and biological activities. It is also known as 3-Pyridinemethanol, 4-fluoro .
Molecular Structure Analysis
The molecular formula of “(4-Fluoropyridin-3-yl)methanol” is C6H6FNO. The InChI code is 1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“(4-Fluoropyridin-3-yl)methanol” has a molecular weight of 127.12. It is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations
The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were observed to study the hydrogen-bonded structures based on molecular orbital calculations. This research highlights the weak hydrogen bond interaction through aromatic hydrogen and the vibrational frequencies of CH bonds in CH3 groups affected by hydrogen bond formation, showcasing the compound's utility in understanding complex molecular interactions and spectral analysis (Nibu, Marui, & Shimada, 2006).
Supramolecular Networks
In another study, the formation of supramolecular networks in (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its analogues was explored. This work demonstrated how simple modifications in molecular structure (such as replacing a fluorine atom with a chlorine atom) can significantly alter intermolecular interaction patterns and supramolecular architecture, revealing the compound's potential in the design of new materials with specific properties (Rajalakshmi et al., 2012).
Catalysis and Synthetic Chemistry
The catalyst-free domino reaction involving a related compound, N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, was used to synthesize compounds exhibiting significant bioactivity against pests. This research not only demonstrates the compound's relevance in organic synthesis but also its potential application in developing new agrochemicals (Zhao et al., 2020).
Molecular Structure Analysis
Studies involving boric acid ester intermediates with benzene rings, where the molecular structures were confirmed by various spectroscopic methods and crystallographic analyses, underline the importance of (4-Fluoropyridin-3-yl)methanol and its derivatives in detailed molecular structure elucidation, contributing to the field of crystallography and molecular design (Huang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYBZNUPRFGFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




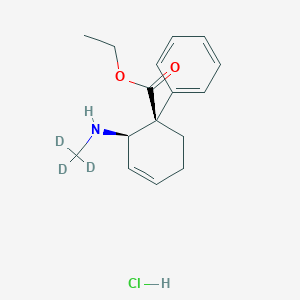
![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3320203.png)
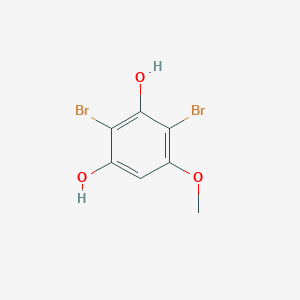
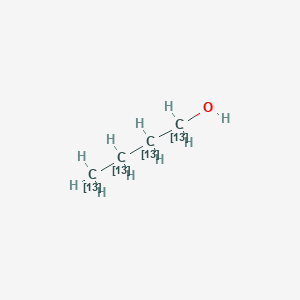

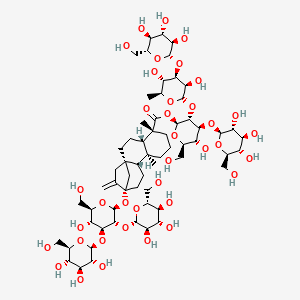
![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3320230.png)

![Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B3320254.png)


